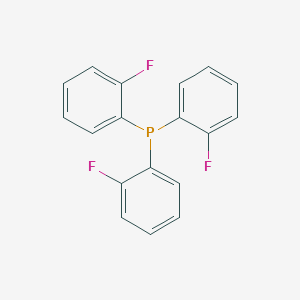

Tris(2-fluorophenyl)phosphine

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

tris(2-fluorophenyl)phosphane | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H12F3P/c19-13-7-1-4-10-16(13)22(17-11-5-2-8-14(17)20)18-12-6-3-9-15(18)21/h1-12H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LZTKJXHKOLJIHI-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C(=C1)F)P(C2=CC=CC=C2F)C3=CC=CC=C3F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H12F3P | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60514855 | |

| Record name | Tris(2-fluorophenyl)phosphane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60514855 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

316.3 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

84350-73-2 | |

| Record name | Tris(2-fluorophenyl)phosphane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60514855 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-depth Technical Guide to Tris(2-fluorophenyl)phosphine: Synthesis, Properties, and Applications

For Researchers, Scientists, and Drug Development Professionals

Introduction

Tris(2-fluorophenyl)phosphine is an organophosphorus compound that has garnered interest within the scientific community, particularly in the fields of coordination chemistry and catalysis. The strategic placement of fluorine atoms at the ortho position of the three phenyl rings imparts unique electronic and steric properties to the phosphorus center. This strategic fluorination makes it a potentially valuable ligand for tuning the reactivity and stability of transition metal complexes used in a variety of chemical transformations. This guide provides a comprehensive overview of its properties, a detailed protocol for its synthesis, and a discussion of its potential applications, grounded in established chemical principles.

Core Properties and Identification

A foundational understanding of a chemical compound begins with its fundamental properties and unique identifiers.

Physicochemical Properties

This compound is typically a white to light yellow crystalline powder under ambient conditions.[3] Its key physical and chemical properties are summarized in the table below.

| Property | Value | Source(s) |

| Molecular Formula | C₁₈H₁₂F₃P | [2] |

| Molecular Weight | 316.26 g/mol | [2] |

| Appearance | White to light yellow crystalline powder | [3] |

| Melting Point | 147 °C | [3] |

| Boiling Point | 365.7 ± 37.0 °C at 760 mmHg | [3] |

| Solubility | While quantitative data is not readily available, by analogy to triphenylphosphine, it is expected to be insoluble in water but soluble in many organic solvents such as toluene, benzene, chloroform, and ethers.[1][4] | N/A |

Molecular Structure

The structure of this compound features a central phosphorus atom bonded to three 2-fluorophenyl groups. The fluorine atoms introduce a significant steric and electronic perturbation compared to its non-fluorinated analog, triphenylphosphine.

Caption: Molecular structure of this compound.

Synthesis of this compound

The most common and versatile method for preparing triarylphosphines, including this compound, is through the reaction of a phosphorus halide with an organometallic reagent, such as a Grignard or organolithium reagent.[5] The following protocol is a representative example based on this well-established methodology.

Experimental Protocol: Synthesis via Grignard Reaction

This protocol details the synthesis from 1-bromo-2-fluorobenzene.

Reaction Scheme: 3 (2-FC₆H₄)MgBr + PCl₃ → P(C₆H₄F)₃ + 3 MgBrCl

Materials:

-

Magnesium turnings

-

Iodine (crystal)

-

1-Bromo-2-fluorobenzene

-

Anhydrous tetrahydrofuran (THF)

-

Phosphorus trichloride (PCl₃)

-

Saturated aqueous ammonium chloride (NH₄Cl) solution

-

Anhydrous sodium sulfate (Na₂SO₄)

-

Hexanes

-

Ethanol

Step-by-Step Methodology:

-

Grignard Reagent Formation:

-

All glassware must be rigorously dried in an oven (>100 °C) overnight to exclude moisture.[6]

-

To a flame-dried, three-necked round-bottom flask equipped with a magnetic stir bar, reflux condenser, and an addition funnel under an inert atmosphere (e.g., nitrogen or argon), add magnesium turnings (3.3 equivalents).

-

Add a small crystal of iodine to initiate the reaction.

-

In the addition funnel, prepare a solution of 1-bromo-2-fluorobenzene (3.0 equivalents) in anhydrous THF.

-

Add a small portion of the 1-bromo-2-fluorobenzene solution to the magnesium turnings. The reaction is initiated, as evidenced by heat evolution and disappearance of the iodine color.

-

Once the reaction has started, add the remaining 1-bromo-2-fluorobenzene solution dropwise at a rate that maintains a gentle reflux.

-

After the addition is complete, continue to stir the mixture at room temperature or with gentle heating until the magnesium is consumed.

-

-

Phosphine Synthesis:

-

Cool the freshly prepared Grignard reagent in an ice-water bath.

-

Prepare a solution of phosphorus trichloride (1.0 equivalent) in anhydrous THF in a separate, dry addition funnel.

-

Add the PCl₃ solution dropwise to the cold, stirring Grignard reagent. A white precipitate of magnesium salts will form.

-

After the addition is complete, remove the ice bath and allow the reaction mixture to warm to room temperature. Stir for an additional 2-3 hours.

-

-

Work-up and Purification:

-

Cool the reaction mixture again in an ice-water bath.

-

Carefully quench the reaction by the slow, dropwise addition of saturated aqueous NH₄Cl solution.

-

Extract the aqueous layer with an organic solvent like diethyl ether or ethyl acetate (3 x volume of aqueous layer).

-

Combine the organic layers and dry over anhydrous sodium sulfate.

-

Filter off the drying agent and remove the solvent under reduced pressure to yield the crude product.

-

Purification can be achieved by recrystallization from a suitable solvent system, such as ethanol or a mixture of hexanes and a more polar solvent, to afford the pure this compound as a white to off-white solid.

-

Caption: General workflow for the synthesis of this compound.

Spectroscopic Characterization

Nuclear Magnetic Resonance (NMR) Spectroscopy

| Nucleus | Expected Chemical Shift (δ) Range (ppm) | Expected Multiplicity & Coupling |

| ¹H NMR | 7.0 - 8.0 | Complex multiplets due to H-H and H-F couplings. |

| ¹³C NMR | 110 - 165 | Multiple signals for the aromatic carbons, with characteristic C-P and C-F coupling constants. The carbon directly bonded to phosphorus will appear as a doublet with a large ¹J(C,P) coupling.[7][8] |

| ³¹P NMR | -5 to -10 | A single signal is expected for the trivalent phosphorus atom. For triphenylphosphine, the chemical shift is approximately -6 ppm.[9] The electron-withdrawing fluorine atoms may cause a slight downfield shift. |

| ¹⁹F NMR | -100 to -140 | A single signal is expected for the chemically equivalent fluorine atoms. The signal will likely show coupling to the phosphorus atom (²J(P,F)) and adjacent aromatic protons.[3][10] |

Note on Causality: The electron-withdrawing nature of the fluorine atoms deshields the neighboring nuclei, which generally results in a downfield shift (higher ppm values) in their NMR spectra compared to non-fluorinated analogs.[11] The spin-spin coupling between phosphorus-31 and fluorine-19, as well as with carbon-13 and protons, provides valuable structural information and confirms the connectivity within the molecule.[12][13]

Applications in Catalysis

Triarylphosphines are a cornerstone of homogeneous catalysis, serving as ligands that can tune the electronic and steric properties of a metal center. The introduction of fluorine atoms, as in this compound, makes the phosphorus atom more electron-deficient. This can enhance the catalytic activity of metal complexes in various cross-coupling reactions by promoting the reductive elimination step.[14]

Representative Protocol: Suzuki-Miyaura Cross-Coupling

The following is a general protocol for a Suzuki-Miyaura reaction where this compound could be employed as a ligand. This protocol is based on established methods for similar phosphine ligands.[15]

Reaction Scheme: Ar¹-X + Ar²-B(OH)₂ → Ar¹-Ar²

Materials:

-

Aryl halide (Ar¹-X, e.g., 4-bromotoluene)

-

Arylboronic acid (Ar²-B(OH)₂, e.g., phenylboronic acid)

-

Palladium precatalyst (e.g., Pd(OAc)₂, Pd₂(dba)₃)

-

This compound (ligand)

-

Base (e.g., K₂CO₃, K₃PO₄, Cs₂CO₃)

-

Solvent (e.g., Toluene, 1,4-Dioxane, THF/Water mixture)

Step-by-Step Methodology:

-

Reaction Setup:

-

To an oven-dried Schlenk tube, add the aryl halide (1.0 equiv.), arylboronic acid (1.2-1.5 equiv.), base (2.0-3.0 equiv.), palladium precatalyst (1-5 mol%), and This compound (2-10 mol%).

-

Evacuate and backfill the tube with an inert gas (e.g., argon) three times.

-

Add the degassed solvent via syringe.

-

-

Reaction Execution:

-

Stir the reaction mixture at the desired temperature (typically 80-110 °C) and monitor the progress by TLC or GC/MS.

-

-

Work-up and Purification:

-

Upon completion, cool the reaction to room temperature.

-

Dilute the mixture with an organic solvent (e.g., ethyl acetate) and wash with water and brine.

-

Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

-

Purify the crude product by flash column chromatography on silica gel to obtain the desired biaryl product.

-

Causality in Ligand Choice: In the Suzuki-Miyaura catalytic cycle, an electron-deficient phosphine ligand like this compound can accelerate the rate-limiting reductive elimination step, where the new C-C bond is formed and the active Pd(0) catalyst is regenerated. This is because the electron-withdrawing fluorine atoms reduce the electron density on the palladium center, making it more electrophilic and promoting the final bond-forming step.[14]

Safety and Handling

This compound, like many organophosphorus compounds, should be handled with care in a well-ventilated fume hood.[16][17]

-

Personal Protective Equipment (PPE): Wear appropriate PPE, including safety glasses, a lab coat, and chemical-resistant gloves.[3]

-

Hazards: While a specific toxicity profile is not widely published, related organophosphorus compounds can be harmful if inhaled, ingested, or absorbed through the skin.[16][17] It may cause skin and eye irritation.

-

Stability: The compound is sensitive to air and can oxidize to form the corresponding phosphine oxide. It should be stored under an inert atmosphere.[4]

-

Disposal: Dispose of waste in accordance with local, state, and federal regulations for chemical waste.[18]

Conclusion

This compound presents an interesting scaffold for ligand design in catalysis. Its synthesis is achievable through standard organometallic procedures. The presence of ortho-fluorine substituents provides a unique combination of steric bulk and electron-withdrawing character, which can be leveraged to modulate the performance of transition metal catalysts. While detailed experimental data on its catalytic applications and spectroscopic properties are still emerging, the principles outlined in this guide provide a solid foundation for researchers and drug development professionals to explore its potential in organic synthesis and beyond.

References

-

Angene Chemical. Safety Data Sheet: this compound. [Link]

-

The Royal Society of Chemistry. Supplementary Material for: A Generic Route to Fluoroalkyl-containing Phosphanes. [Link]

-

National Center for Biotechnology Information. Organophosphate Toxicity - StatPearls. [Link]

-

The Royal Society of Chemistry. Phosphine Oxide Functional Group Based Three-Station Molecular Shuttle SUPPORTING INFORMATION. [Link]

-

Sciencemadness Wiki. Triphenylphosphine. [Link]

-

The Royal Society of Chemistry. SUPLEMENTARY INFORMATION. [Link]

-

National Center for Biotechnology Information. Synthesis of Mixed Arylalkyl Tertiary Phosphines via the Grignard Approach. [Link]

-

Purdue University. assignment of the 13c nmr resonances in trialkyl- phosphines from spin-lattice relax. [Link]

-

ResearchGate. P-31 NMR Data for Protonated Triaryl Phosphines | Download Table. [Link]

-

ResearchGate. Theoretical studies of 31P NMR spectral properties of phosphanes and related compounds in solution. [Link]

-

SpectraBase. Tris(pentafluorophenyl)-phosphine - Optional[13C NMR] - Spectrum. [Link]

-

University of Windsor. Recent applications of the Suzuki–Miyaura cross-coupling reaction in organic synthesis. [Link]

-

. [Link]

-

ResearchGate. 1 H, 13 C, and 31 P NMR chemical shifts δ [ppm] and coupling constants.... [Link]

-

ResearchGate. 31 P NMR isotropic chemical shifts calculated under the ωB97XD/.... [Link]

-

31 Phosphorus NMR. [Link]

-

ResearchGate. A computational study of phosphine ligand effects in Suzuki-Miyaura coupling. [Link]

-

Wikipedia. Buchwald–Hartwig amination. [Link]

-

19Flourine NMR. [Link]

-

Wikipedia. Fluorine-19 nuclear magnetic resonance spectroscopy. [Link]

-

Defense Technical Information Center. Fluorine-19 Nuclear Magnetic Resonance. [Link]

-

Proton NMR chemical shifts and coupling constants for brain metabolites. [Link]

-

Scholarship @ Claremont. Synthesis of 2-arylpyridines by the Suzuki–Miyaura cross-coupling of PyFluor with hetero (aryl) boronic acids and esters. [Link]

-

Journal of the American Chemical Society. Chemical shifts and coupling constants in pentafluorophenyl derivatives. I. Correlations of chemical shifts, coupling constants, and .pi.-electronic interactions. [Link]

-

ResearchGate. Recent Advances in the Buchwald-Hartwig Amination Reaction Enabled by the Application of Sterically Demanding Phosphine Ancillary Ligands. [Link]

-

University of Wisconsin - Madison. NMR Spectroscopy :: Hans Reich NMR Collection - Content - Organic Chemistry Data. [Link]

-

ResearchGate. Dialkylbiaryl Phosphines in Pd-Catalyzed Amination: A User's Guide. [Link]

-

ResearchGate. Preparation of anionic phosphine ligands in situ for the palladium-catalyzed Buchwald/Hartwig amination reactions of aryl halides | Request PDF. [Link]

-

Polymer Chemistry (RSC Publishing). Grignard synthesis of fluorinated nanoporous element organic frameworks based on the heteroatoms P, B, Si, Sn and Ge. [Link]

-

ResearchGate. (PDF) Tris(4-chlorophenyl)phosphine and Tris(4-fluorophenyl)phosphine. [Link]

-

Grignard Reaction: Synthesis of Triphenylmethanol. [Link]

Sources

- 1. solubilityofthings.com [solubilityofthings.com]

- 2. researchgate.net [researchgate.net]

- 3. rsc.org [rsc.org]

- 4. Triphenylphosphine - Sciencemadness Wiki [sciencemadness.org]

- 5. Synthesis of Mixed Arylalkyl Tertiary Phosphines via the Grignard Approach - PMC [pmc.ncbi.nlm.nih.gov]

- 6. cerritos.edu [cerritos.edu]

- 7. rsc.org [rsc.org]

- 8. chemed.chem.purdue.edu [chemed.chem.purdue.edu]

- 9. rsc.org [rsc.org]

- 10. rsc.org [rsc.org]

- 11. alfa-chemistry.com [alfa-chemistry.com]

- 12. 31Phosphorus NMR [chem.ch.huji.ac.il]

- 13. 19Flourine NMR [chem.ch.huji.ac.il]

- 14. researchgate.net [researchgate.net]

- 15. benchchem.com [benchchem.com]

- 16. my.clevelandclinic.org [my.clevelandclinic.org]

- 17. Organophosphate Toxicity - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 18. agilent.com [agilent.com]

An In-depth Technical Guide to the Synthesis and Purification of Tris(2-fluorophenyl)phosphine

Introduction: The Strategic Importance of Fluorinated Phosphines

In the landscape of modern catalysis and materials science, organophosphorus compounds, particularly tertiary phosphines, serve as indispensable ligands for transition metal catalysts. Their efficacy is rooted in their unique electronic and steric properties, which can be finely tuned to optimize catalytic activity, selectivity, and stability. The introduction of fluorine atoms onto the phenyl rings of a triarylphosphine, as in Tris(2-fluorophenyl)phosphine, imparts profound changes to the ligand's character. The potent electron-withdrawing nature of fluorine modifies the electron density at the phosphorus center, influencing its coordination chemistry and the reactivity of the resulting metal complex. This guide provides a comprehensive, in-depth exploration of the synthesis, purification, and characterization of this compound, tailored for researchers and professionals in chemical synthesis and drug development.

Part 1: Synthetic Strategies for this compound

The most prevalent and reliable method for constructing the P-C bonds in triarylphosphines is through the reaction of a phosphorus halide with a potent organometallic nucleophile. For this compound, the Grignard reaction is the method of choice, offering a robust and scalable route.

Core Synthesis: The Grignard Reaction

The synthesis is conceptually a two-step process, beginning with the formation of the Grignard reagent, followed by its reaction with a phosphorus electrophile, typically phosphorus trichloride (PCl₃).

Step 1: Formation of the Grignard Reagent (2-fluorophenylmagnesium bromide) The process begins with the activation of magnesium metal, which then undergoes an oxidative insertion into the carbon-bromine bond of 2-bromofluorobenzene.

Reaction: 2-BrC₆H₄F + Mg → 2-FC₆H₄MgBr

This reaction is highly sensitive to moisture and oxygen. Therefore, rigorous anhydrous and inert atmosphere techniques are not merely best practices; they are critical for success. The glassware must be flame-dried or oven-dried immediately before use, and the reaction must be conducted under a positive pressure of an inert gas like argon or nitrogen. Anhydrous solvents, typically diethyl ether or tetrahydrofuran (THF), are essential to prevent quenching the highly basic and nucleophilic Grignard reagent.

Step 2: Nucleophilic Substitution on Phosphorus Trichloride The freshly prepared Grignard reagent is then added slowly to a solution of phosphorus trichloride. The organomagnesium compound acts as a powerful nucleophile, displacing the chloride ions from the phosphorus center in a stepwise fashion.

Reaction: 3 (2-FC₆H₄)MgBr + PCl₃ → P(C₆H₄F-2)₃ + 3 MgBrCl

This step is highly exothermic and requires careful temperature control, typically by using an ice bath, to prevent side reactions and ensure a high yield of the desired tertiary phosphine. A stoichiometric excess of the Grignard reagent is often used to ensure complete conversion of the PCl₃.

dot graph SynthesisWorkflow { graph [layout=dot, rankdir=LR, splines=ortho, bgcolor="#F1F3F4", fontname="Arial"]; node [shape=box, style="filled", fontname="Arial", fillcolor="#FFFFFF", fontcolor="#202124", penwidth=2, color="#4285F4"]; edge [fontname="Arial", color="#5F6368"];

} }

Caption: Overall workflow for the synthesis and purification of this compound.

Part 2: Detailed Experimental Protocol

This protocol represents a self-validating system, where visual cues and checkpoints confirm the progression of the reaction.

Materials and Equipment

-

Reagents: Magnesium turnings, iodine (crystal), 2-bromofluorobenzene, phosphorus trichloride, anhydrous diethyl ether, saturated aqueous ammonium chloride, anhydrous magnesium sulfate.

-

Apparatus: Three-neck round-bottom flask, reflux condenser, dropping funnel, magnetic stirrer, heating mantle, inert gas line (Argon/Nitrogen), ice bath, Schlenk line equipment.

Step-by-Step Procedure

-

Apparatus Preparation: Assemble a flame-dried three-neck flask equipped with a magnetic stir bar, a reflux condenser with an inert gas inlet, and a dropping funnel. Maintain a positive pressure of argon throughout the experiment.

-

Grignard Reagent Formation:

-

Place magnesium turnings (1.05 eq.) in the flask. Add a single crystal of iodine as an initiator.

-

In the dropping funnel, prepare a solution of 2-bromofluorobenzene (1.0 eq.) in anhydrous diethyl ether.

-

Add a small portion of the halide solution to the magnesium. The initiation of the reaction is confirmed by the disappearance of the iodine color and the spontaneous refluxing of the ether.

-

Once initiated, add the remaining 2-bromofluorobenzene solution dropwise at a rate that maintains a gentle reflux.

-

After the addition is complete, reflux the mixture for an additional 30-60 minutes to ensure complete consumption of the magnesium. The solution should appear cloudy and grey.

-

-

Reaction with Phosphorus Trichloride:

-

Cool the freshly prepared Grignard solution to 0°C using an ice bath.

-

Prepare a solution of phosphorus trichloride (0.33 eq.) in anhydrous diethyl ether in the dropping funnel.

-

Add the PCl₃ solution dropwise to the stirred Grignard reagent. A white precipitate (MgBrCl) will form. This addition is highly exothermic and must be controlled to maintain the temperature below 10°C.

-

After the addition is complete, remove the ice bath and allow the mixture to warm to room temperature, stirring for 1-2 hours.

-

-

Workup and Extraction:

-

Cool the reaction mixture again in an ice bath.

-

Carefully quench the reaction by the slow, dropwise addition of saturated aqueous ammonium chloride solution. This will hydrolyze any unreacted Grignard reagent.

-

Transfer the mixture to a separatory funnel. Separate the organic layer.

-

Extract the aqueous layer two more times with diethyl ether.

-

Combine all organic extracts and wash with brine.

-

Dry the combined organic layer over anhydrous magnesium sulfate, filter, and remove the solvent under reduced pressure to yield the crude product.

-

Part 3: Purification and Characterization

The crude product is typically a solid or a viscous oil contaminated with biphenyls and phosphine oxide byproducts. Recrystallization is the most effective method for purification on a laboratory scale.

Purification by Recrystallization

The key to successful recrystallization is the selection of an appropriate solvent system. The ideal solvent will dissolve the product at an elevated temperature but not at room temperature, while impurities remain soluble at all temperatures.

-

Solvent Screening: Ethanol, isopropanol, or a mixed solvent system like ethanol/hexanes are often effective.

-

Procedure:

-

Dissolve the crude product in a minimal amount of hot ethanol.

-

If impurities remain undissolved, perform a hot filtration.

-

Allow the solution to cool slowly to room temperature, then place it in a refrigerator or freezer to maximize crystal formation.

-

Collect the purified crystals by vacuum filtration, washing with a small amount of cold solvent.

-

Dry the crystals under vacuum. A typical melting point for the pure product is around 79-83°C.

-

Characterization

Confirmation of the product's identity and purity is achieved through a combination of spectroscopic techniques. Nuclear Magnetic Resonance (NMR) is particularly powerful.

| Technique | Purpose | Expected Result |

| ³¹P NMR | Identifies the phosphorus environment. | A single sharp peak is expected. The chemical shift provides information about the electronic environment of the phosphorus atom. |

| ¹⁹F NMR | Confirms the presence and environment of fluorine. | A single resonance is expected, confirming the presence of the 2-fluorophenyl group.[1][2] |

| ¹H NMR | Shows the proton environment on the aromatic rings. | A complex multiplet pattern in the aromatic region (approx. 7.0-7.8 ppm) is expected. |

| ¹³C NMR | Shows the carbon skeleton. | Will show characteristic signals for the aromatic carbons, including C-P and C-F couplings. |

| Mass Spec. | Confirms the molecular weight. | The molecular ion peak corresponding to the calculated mass of C₁₈H₁₂F₃P should be observed. |

| Melting Point | Assesses purity. | A sharp melting point range indicates high purity. A broad or depressed range suggests the presence of impurities. |

dot graph CharacterizationFlow { graph [layout=dot, rankdir=TB, splines=ortho, bgcolor="#F1F3F4", fontname="Arial"]; node [shape=box, style="filled", fontname="Arial", fillcolor="#FFFFFF", fontcolor="#202124", penwidth=2, color="#4285F4"]; edge [fontname="Arial", color="#5F6368"];

}

Caption: The workflow for the characterization and purity confirmation of the final product.

Part 4: Safety and Handling

Organophosphorus compounds require careful handling due to their potential toxicity.[3][4]

-

Personal Protective Equipment (PPE): Always wear appropriate PPE, including a lab coat, safety glasses, and chemical-resistant gloves.[4][5]

-

Ventilation: All manipulations should be performed in a well-ventilated fume hood to avoid inhalation of vapors or dust.[6]

-

Reactivity: Phosphorus trichloride is corrosive and reacts violently with water. Grignard reagents are highly reactive and flammable.

-

Waste Disposal: Dispose of all chemical waste according to institutional and local regulations. Contaminated materials should be treated as hazardous waste.[6][7]

Conclusion

The synthesis of this compound via the Grignard route is a well-established and effective method that provides access to this valuable ligand.[8][9][10] Success hinges on meticulous attention to anhydrous and anaerobic reaction conditions. Proper purification, primarily through recrystallization, is crucial for obtaining a high-purity product suitable for sensitive catalytic applications. The comprehensive characterization outlined in this guide ensures the identity and quality of the final compound, providing researchers with the confidence needed for its application in catalysis and materials development.

References

-

Cleveland Clinic. (2024). Organophosphate Poisoning: What It Is, Symptoms & Treatment. Retrieved from [Link]

-

Rehman, O., & S.B. Cascella. (2023). Organophosphate Toxicity. In StatPearls. National Center for Biotechnology Information. Retrieved from [Link]

-

Chemtrec. (2024). Organophosphorus Pesticide Standard (1X1 mL) - Safety Data Sheet. Retrieved from [Link]

-

Newmark, J. (2023). Exposure to organophosphorus compounds: best practice in managing timely, effective emergency responses. PMC. Retrieved from [Link]

-

The Royal Society of Chemistry. (2022). Tertiary phosphines: preparation. Retrieved from [Link]

-

The Royal Society of Chemistry. (n.d.). Supplementary Material. Retrieved from [Link]

-

JKU ePUB. (n.d.). Fluorinated Phosphorus Polymers for 19F-Magnetic Resonance Imaging (MRI). Retrieved from [Link]

-

Organic Syntheses. (n.d.). bis[3,5-bis(trifluoromethyl)phenyl]phosphine. Retrieved from [Link]

-

ResearchGate. (n.d.). Scheme 2. Synthesis of tris(3-(trifluoromethyl)phenyl)phosphine. Retrieved from [Link]

-

National Institutes of Health. (2022). Synthesis of Mixed Arylalkyl Tertiary Phosphines via the Grignard Approach. PMC. Retrieved from [Link]

-

National Institutes of Health. (n.d.). Preparation of phosphines through C–P bond formation. PMC. Retrieved from [Link]

-

ResearchGate. (n.d.). Synthesis, Molecular, and Crystal Structure of Tris(2-carbamoylmethoxyphenyl)phosphine Oxide. Retrieved from [Link]

-

ResearchGate. (2025). Tris(4-chlorophenyl)phosphine and Tris(4-fluorophenyl)phosphine. Retrieved from [Link]

-

PubMed. (2005). Fluorine-19 or phosphorus-31 NMR spectroscopy: a suitable analytical technique for quantitative in vitro metabolic studies of fluorinated or phosphorylated drugs. Retrieved from [Link]

- Google Patents. (n.d.). US5892121A - Purification of tertiary phosphine oxides.

-

ResearchGate. (2025). Fluorine-19 or phosphorus-31 NMR spectroscopy: A suitable analytical technique for quantitative in vitro metabolic studies of fluorinated or phosphorylated drugs. Retrieved from [Link]

-

MDPI. (n.d.). Monitoring Lead–Phosphorus Interactions Through 31P-NMR Used as a Sensor in Phosphine Functionalized Silica Gel Adsorbent. Retrieved from [Link]

Sources

- 1. Fluorine-19 or phosphorus-31 NMR spectroscopy: a suitable analytical technique for quantitative in vitro metabolic studies of fluorinated or phosphorylated drugs - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. my.clevelandclinic.org [my.clevelandclinic.org]

- 4. Organophosphate Toxicity - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 5. Exposure to organophosphorus compounds: best practice in managing timely, effective emergency responses - PMC [pmc.ncbi.nlm.nih.gov]

- 6. agilent.com [agilent.com]

- 7. fishersci.com [fishersci.com]

- 8. benchchem.com [benchchem.com]

- 9. books.rsc.org [books.rsc.org]

- 10. Synthesis of Mixed Arylalkyl Tertiary Phosphines via the Grignard Approach - PMC [pmc.ncbi.nlm.nih.gov]

An In-Depth Technical Guide to Tris(2-fluorophenyl)phosphine: Structure, Synthesis, and Applications

This guide provides a comprehensive technical overview of Tris(2-fluorophenyl)phosphine, a fluorinated organophosphorus compound of significant interest to researchers and professionals in synthetic chemistry, catalysis, and drug development. By leveraging its unique electronic and steric properties, this phosphine ligand offers distinct advantages in modulating the reactivity and selectivity of transition metal-catalyzed reactions.

Core Molecular Attributes and Physicochemical Properties

This compound, with the chemical formula C₁₈H₁₂F₃P, is a trivalent phosphorus compound where the phosphorus atom is bonded to three 2-fluorophenyl rings. The strategic placement of the electronegative fluorine atom at the ortho position of the phenyl rings imparts unique electronic characteristics to the phosphorus center, influencing its behavior as a ligand in coordination chemistry.

The molecular structure of this compound features a central phosphorus atom with a lone pair of electrons, which is crucial for its coordinating ability with transition metals. The three 2-fluorophenyl groups are arranged in a trigonal pyramidal geometry around the phosphorus atom.

Table 1: Physicochemical Properties of this compound

| Property | Value | Source(s) |

| Molecular Formula | C₁₈H₁₂F₃P | [1] |

| Molecular Weight | 316.26 g/mol | |

| CAS Number | 84350-73-2 | [1] |

| Appearance | White to yellow powder or crystals | |

| Purity | Typically ≥98% | |

| InChI Key | LZTKJXHKOLJIHI-UHFFFAOYSA-N | [1] |

Synthesis and Characterization

The synthesis of triarylphosphines like this compound is a well-established process in organophosphorus chemistry.[1] The most common and versatile method involves the reaction of a phosphorus halide with an organometallic reagent, such as a Grignard or organolithium reagent.[1]

Synthetic Workflow: A Step-by-Step Protocol

The following protocol describes a general and reliable method for the laboratory-scale synthesis of this compound, adapted from established procedures for analogous triarylphosphines.[2]

Reaction Scheme:

3 (2-FC₆H₄)MgBr + PCl₃ → P(2-FC₆H₄)₃ + 3 MgBrCl

Caption: General workflow for the synthesis of this compound.

Experimental Protocol:

-

Grignard Reagent Preparation: In a flame-dried, three-necked flask equipped with a reflux condenser, a dropping funnel, and a magnetic stirrer, add magnesium turnings. The flask is maintained under an inert atmosphere (e.g., argon or nitrogen). Add a solution of 2-fluorobromobenzene in anhydrous tetrahydrofuran (THF) dropwise to the magnesium turnings. The reaction is initiated, and the mixture is refluxed until the magnesium is consumed, forming the Grignard reagent, 2-fluorophenylmagnesium bromide.

-

Reaction with Phosphorus Trichloride: Cool the Grignard reagent solution in an ice bath. Add a solution of phosphorus trichloride in anhydrous THF dropwise to the cooled Grignard reagent with vigorous stirring. After the addition is complete, allow the reaction mixture to warm to room temperature and stir for several hours.

-

Work-up: Cool the reaction mixture again in an ice bath and quench by the slow addition of a saturated aqueous solution of ammonium chloride.

-

Extraction and Purification: Transfer the mixture to a separatory funnel and extract the product with diethyl ether. Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate. After filtration, remove the solvent under reduced pressure. The crude product is then purified by column chromatography on silica gel.

Spectroscopic Characterization

The structure and purity of the synthesized this compound can be confirmed using various spectroscopic techniques.

-

³¹P NMR Spectroscopy: Phosphorus-31 NMR is a key technique for characterizing phosphine compounds. The ³¹P chemical shift provides information about the electronic environment of the phosphorus atom. For triarylphosphines, the chemical shift is typically observed in a characteristic range. The coupling between phosphorus and the ortho-fluorine atoms (²JPF) will result in a complex multiplet.[3]

-

¹⁹F NMR Spectroscopy: Fluorine-19 NMR is highly sensitive to the local environment of the fluorine atoms. The spectrum will show a signal for the fluorine atoms on the phenyl rings, and the coupling to the phosphorus atom (²JPF) will be observable.[3][4]

-

¹³C and ¹H NMR Spectroscopy: These techniques provide detailed information about the carbon and hydrogen framework of the molecule, respectively, and can be used to confirm the presence of the 2-fluorophenyl groups.

-

Mass Spectrometry (MS): MS is used to determine the molecular weight of the compound and to analyze its fragmentation pattern, further confirming its identity.

-

Infrared (IR) Spectroscopy: IR spectroscopy can identify the characteristic vibrational frequencies of the functional groups present in the molecule, such as the P-C and C-F bonds.

Molecular Structure and Its Implications

Reactivity and Applications in Catalysis

This compound is primarily utilized as a ligand in transition metal catalysis. The electron-withdrawing nature of the fluorine atoms decreases the electron density on the phosphorus atom, making it a less basic and more π-acidic ligand compared to non-fluorinated triarylphosphines like triphenylphosphine. These electronic properties can have a profound impact on the catalytic cycle of various cross-coupling reactions.

Role in Palladium-Catalyzed Cross-Coupling Reactions

Phosphine ligands are crucial in palladium-catalyzed cross-coupling reactions such as the Suzuki-Miyaura, Heck, and Buchwald-Hartwig amination reactions.[6] They play a key role in stabilizing the palladium catalyst and modulating its reactivity. The electron-deficient nature of this compound can facilitate the reductive elimination step in the catalytic cycle, which is often the product-forming step.

Caption: Generalized catalytic cycle for a Suzuki-Miyaura cross-coupling reaction.

While specific performance data for this compound in these reactions is not extensively documented in the public domain, the principles of ligand design suggest that it could be a valuable ligand for specific applications where tuning the electronic properties of the catalyst is critical for achieving high yields and selectivities.

Safety, Handling, and Storage

As with all organophosphorus compounds, this compound should be handled with care in a well-ventilated fume hood. Appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat, should be worn at all times.

Hazard Statements (inferred from related compounds):

Precautionary Measures:

-

Avoid breathing dust.[7]

-

Wash hands thoroughly after handling.[7]

-

Use only outdoors or in a well-ventilated area.[7]

-

Store in a cool, dry, and well-ventilated place in a tightly sealed container under an inert atmosphere (e.g., argon).[3]

Conclusion

This compound is a specialized phosphine ligand with unique electronic properties stemming from the ortho-fluoro substituents. Its synthesis is achievable through established organometallic routes, and its characterization relies on standard spectroscopic techniques, particularly ³¹P and ¹⁹F NMR. While detailed application data is emerging, its structural and electronic attributes make it a promising candidate for use in transition metal catalysis, offering chemists a valuable tool for fine-tuning reaction outcomes. As with any chemical reagent, proper safety protocols must be strictly followed during its handling and use.

References

- Bruker. (n.d.). Catalytic Hydrotrifluoromethylation of Styrenes and Unactivated Aliphatic Alkenes via an Organic Photoredox System - Supporting Information.

- BenchChem. (2025). This compound | 84350-73-2.

- Royal Society of Chemistry. (n.d.). A Generic Route to Fluoroalkyl-containing Phosphanes.

- BenchChem. (2025). Predicting Performance: A Comparative Guide to (2-Fluorophenyl)phosphane and its Analogs in Catalysis.

- Organic Syntheses. (2007). bis[3,5-bis(trifluoromethyl)phenyl]phosphine.

- Aldrich. (2025). SAFETY DATA SHEET.

- ResearchGate. (n.d.). P-31 NMR Data for Protonated Triaryl Phosphines | Download Table.

- Fisher Scientific. (n.d.). SAFETY DATA SHEET.

- Thermo Fisher Scientific. (2025). SAFETY DATA SHEET.

- CPAchem. (n.d.). Safety data sheet.

- CymitQuimica. (n.d.). This compound.

- Thermo Fisher Scientific. (2009). SAFETY DATA SHEET.

- Magritek. (n.d.). 19Flourine NMR.

- Journal of Organometallic Chemistry. (2010). A computational study of phosphine ligand effects in Suzuki-Miyaura coupling.

- ChemicalBook. (n.d.). Tris(4-fluorophenyl)phosphine(18437-79-1) 1H NMR spectrum.

- Royal Society of Chemistry. (n.d.). Supplementary Material for - The Royal Society of Chemistry.

- Alfa Chemistry. (n.d.). 19F NMR Chemical Shift Table.

- Silverstein, R. M., Webster, F. X., & Kiemle, D. J. (2011). Chem 117 Reference Spectra Spring 2011.

- Physical Chemistry Chemical Physics. (2011).

- ResearchGate. (2019). Perfluorinated phosphine and hybrid P–O ligands for Pd catalysed C–C bond forming reactions in solution and on Teflon supports.

- Canadian Science Publishing. (n.d.). Phosphorus-31 NMR studies of several phosphines in the solid state. Retrieved from Canadian Science Publishing website.

- ResearchGate. (n.d.). Crystal structures of complexes 1 and 2 (CCDC codes 2279524 and 2279525, respectively, thermal ellipsoids at 30%).

-

Royal Society of Chemistry. (n.d.). . Retrieved from Royal Society of Chemistry website.

- Magritek. (2023). Monitoring the oxidation of Phosphine ligands using 31P NMR.

- Organic Chemistry Frontiers (RSC Publishing). (n.d.). Recent advances in the application of ligands in palladium-catalyzed chemoselective coupling reactions at C–Br, C–OTf, and C–Cl sites. Retrieved from Organic Chemistry Frontiers (RSC Publishing) website.

- BenchChem. (n.d.). An In-depth Technical Guide to the Synthesis of Monodentate Fluorinated Phosphine Ligands.

- SpectraBase. (n.d.). Tris(pentafluorophenyl)-phosphine - Optional[13C NMR] - Spectrum.

- ResearchGate. (n.d.). (PDF) Tris(4-chlorophenyl)phosphine and Tris(4-fluorophenyl)phosphine.

- ACS Publications. (2019). Unraveling the High Activity of Ylide-Functionalized Phosphines in Palladium-Catalyzed Amination Reactions: A Comparative Study with CyJohnPhos and PtBu3.

- ResearchGate. (n.d.). Tris(4‐fluorophenyl)phosphine.

- Fisher Scientific. (n.d.). Palladium-Catalysed Coupling Chemistry.

- Semantic Scholar. (n.d.). Tris(2-methoxyphenyl)phosphine as a Highly Active Ligand for the Synthesis of Biaryls by Suzuki Coupling Reaction.

- Wikipedia. (n.d.). Fluorine-19 nuclear magnetic resonance spectroscopy.

- PMC - PubMed Central. (n.d.). (Nitrito-κ2O:O′)bis[tris(4-fluorophenyl)phosphine-κP]silver(I).

- Sigma-Aldrich. (n.d.). Palladium-catalyzed Cross-coupling Reactions.

- PMC - NIH. (n.d.). Preparation of phosphines through C–P bond formation.

- University of Wisconsin-Madison. (n.d.). Fluorine NMR.

- BenchChem. (n.d.). Performance Evaluation of Tris(2,4,6-trimethoxyphenyl)phosphine (TTMPP) in Different Solvent Systems: A Comparative Guide.

- Australian Industrial Chemicals Introduction Scheme (AICIS). (2016). Phosphine, triphenyl-: Human health tier II assessment CAS Number: 603-35-0 Preface. Retrieved from Australian Industrial Chemicals Introduction Scheme (AICIS) website.

- MedchemExpress.com. (n.d.). Tris(4-fluorophenyl)phosphine | Biochemical Reagent.

- Ereztech. (n.d.). Tris(4-fluorophenyl)phosphine | P(4-FC6h4)3 | C18H12F3P.

Sources

- 1. This compound | 84350-73-2 | Benchchem [benchchem.com]

- 2. Organic Syntheses Procedure [orgsyn.org]

- 3. rsc.org [rsc.org]

- 4. 19Flourine NMR [chem.ch.huji.ac.il]

- 5. researchgate.net [researchgate.net]

- 6. Recent advances in the application of ligands in palladium-catalyzed chemoselective coupling reactions at C–Br, C–OTf, and C–Cl sites - Organic Chemistry Frontiers (RSC Publishing) [pubs.rsc.org]

- 7. fishersci.com [fishersci.com]

- 8. assets.thermofisher.cn [assets.thermofisher.cn]

An In-depth Technical Guide to the ³¹P NMR Chemical Shift of Tris(2-fluorophenyl)phosphine

For Researchers, Scientists, and Drug Development Professionals

Authored by a Senior Application Scientist

This guide provides a comprehensive exploration of the ³¹P Nuclear Magnetic Resonance (NMR) chemical shift of Tris(2-fluorophenyl)phosphine. Designed for professionals in research and drug development, this document delves into the theoretical underpinnings, practical measurement protocols, and interpretive nuances of this important analytical technique as applied to a key fluorinated organophosphorus compound.

Introduction to ³¹P NMR and the Significance of this compound

³¹P NMR spectroscopy is a powerful and indispensable tool in chemical analysis, offering profound insights into the electronic environment and molecular structure of phosphorus-containing compounds.[1][2][3] Due to the 100% natural abundance and spin ½ nucleus of the ³¹P isotope, this technique provides sharp, well-resolved signals over a wide chemical shift range, facilitating straightforward structural elucidation and reaction monitoring.[4][5]

This compound, with its unique substitution pattern, presents a compelling case study. The presence of fluorine atoms at the ortho positions of the phenyl rings introduces significant electronic and steric effects that profoundly influence the phosphorus nucleus. Understanding the ³¹P NMR chemical shift of this compound is crucial for its application as a ligand in catalysis, a building block in medicinal chemistry, and a reagent in organic synthesis.

The ³¹P NMR Chemical Shift: Theoretical Considerations and Substituent Effects

The chemical shift (δ) in ³¹P NMR is highly sensitive to the electronic environment surrounding the phosphorus atom. Electronegative substituents, such as fluorine, generally cause a downfield shift (to higher ppm values) by withdrawing electron density from the phosphorus nucleus, thus deshielding it. However, the effect is not always straightforward and can be influenced by a combination of inductive effects, mesomeric effects, and through-space interactions.

In the case of this compound, the ortho-fluorine substituents play a dual role. They exert a strong -I (inductive) effect, which is expected to deshield the phosphorus atom. Concurrently, the proximity of the fluorine lone pairs to the phosphorus lone pair can lead to through-space interactions, a phenomenon that can significantly impact the observed chemical shift.[6][7][8][9]

Key Factors Influencing the Chemical Shift:

-

Electronegativity of Substituents: The high electronegativity of fluorine is a primary determinant of the chemical shift.

-

Steric Hindrance: The bulky ortho-fluorophenyl groups can influence the C-P-C bond angles, which in turn affects the hybridization and electronic character of the phosphorus atom.

-

Through-Space P-F Coupling: A key feature in the ³¹P NMR spectrum of ortho-fluorinated phosphines is the presence of coupling between the phosphorus and fluorine nuclei. This coupling can be transmitted through bonds or directly through space, with the latter being particularly significant in sterically crowded molecules. The magnitude of this coupling constant (JPF) provides valuable structural information.

-

Solvent Effects: The polarity and coordinating ability of the solvent can influence the electronic environment of the phosphorus atom and, consequently, its chemical shift.[1][2][13]

Data Presentation

To illustrate the impact of substitution on the ³¹P NMR chemical shift of triarylphosphines, the following table presents data for related compounds.

| Compound | Substituent Position | ³¹P Chemical Shift (δ, ppm) | Solvent |

| Triphenylphosphine | - | -6.2 | CDCl₃[14] |

| Tris(p-tolyl)phosphine | para-CH₃ | -8.8 | CDCl₃[14] |

| Tris(4-methoxyphenyl)phosphine | para-OCH₃ | Not specified | MeCN-d₃[15] |

| Tris(pentafluorophenyl)phosphine | all | Not specified | THF[15] |

| This compound | ortho-F | Not explicitly found | - |

Note: The absence of a specific, cited experimental value for this compound underscores the need for direct experimental determination.

Experimental Protocol: Synthesis and ³¹P NMR Analysis of this compound

This section provides a detailed, self-validating methodology for the synthesis and subsequent ³¹P NMR analysis of this compound.

Synthesis of this compound via Grignard Reaction

This protocol is a well-established method for the preparation of triarylphosphines.

Reaction Scheme:

3 (2-FC₆H₄)MgBr + PCl₃ → P(2-FC₆H₄)₃ + 3 MgBrCl

Materials:

-

2-Bromofluorobenzene

-

Magnesium turnings

-

Phosphorus trichloride (PCl₃)

-

Anhydrous diethyl ether or tetrahydrofuran (THF)

-

Iodine crystal (for initiation)

-

Saturated aqueous ammonium chloride solution

-

Anhydrous sodium sulfate

-

Standard Schlenk line and glassware

-

Magnetic stirrer and heating mantle

Step-by-Step Procedure:

-

Grignard Reagent Preparation:

-

Under an inert atmosphere (argon or nitrogen), add magnesium turnings to a dry three-neck flask equipped with a reflux condenser, a dropping funnel, and a magnetic stir bar.

-

Add a small crystal of iodine to initiate the reaction.

-

Dissolve 2-bromofluorobenzene in anhydrous diethyl ether or THF and add it to the dropping funnel.

-

Add a small portion of the 2-bromofluorobenzene solution to the magnesium turnings and gently heat to initiate the Grignard reaction.

-

Once the reaction starts (indicated by bubbling and a change in color), add the remaining 2-bromofluorobenzene solution dropwise at a rate that maintains a gentle reflux.

-

After the addition is complete, reflux the mixture for an additional 1-2 hours to ensure complete formation of the Grignard reagent.

-

-

Phosphine Synthesis:

-

Cool the Grignard reagent solution in an ice bath.

-

Dissolve phosphorus trichloride in anhydrous diethyl ether or THF and add it to the dropping funnel.

-

Add the PCl₃ solution dropwise to the cooled Grignard reagent with vigorous stirring. A white precipitate will form.

-

After the addition is complete, allow the reaction mixture to warm to room temperature and stir for several hours or overnight.

-

-

Work-up and Purification:

-

Cool the reaction mixture in an ice bath and slowly quench it by the dropwise addition of a saturated aqueous ammonium chloride solution.

-

Separate the organic layer and extract the aqueous layer with diethyl ether or THF.

-

Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.

-

Filter the solution and remove the solvent under reduced pressure to obtain the crude product.

-

Purify the crude this compound by recrystallization or column chromatography.

-

³¹P NMR Sample Preparation and Data Acquisition

Sample Preparation:

-

Dissolve approximately 20-30 mg of the purified this compound in a suitable deuterated solvent (e.g., CDCl₃, C₆D₆, or THF-d₈) in an NMR tube.

-

Ensure the sample is homogeneous. If necessary, gently warm the sample or use a vortex mixer.

NMR Instrument Parameters:

-

Spectrometer: A high-field NMR spectrometer (e.g., 400 MHz or higher) is recommended for better signal dispersion and resolution.

-

Probe: A broadband or multinuclear probe tuned to the ³¹P frequency.

-

Experiment: A standard one-dimensional ³¹P experiment with proton decoupling (¹H-decoupled).

-

Reference: Use an external standard of 85% H₃PO₄, setting its chemical shift to 0 ppm.

-

Acquisition Parameters (Typical):

-

Pulse Angle: 30-45°

-

Acquisition Time: 1-2 seconds

-

Relaxation Delay: 2-5 seconds

-

Number of Scans: 16-64 (adjust for desired signal-to-noise ratio)

-

-

Processing: Apply an exponential multiplication (line broadening) of 0.5-1.0 Hz before Fourier transformation to improve the signal-to-noise ratio.

Visualization of Key Concepts

Factors Influencing the ³¹P NMR Chemical Shift

Caption: Key factors influencing the ³¹P NMR chemical shift.

Experimental Workflow for Synthesis and Analysis

Caption: Workflow for the synthesis and ³¹P NMR analysis.

Interpretation of the ³¹P NMR Spectrum

The resulting ³¹P NMR spectrum of this compound is expected to exhibit a single resonance, which will be a complex multiplet due to coupling with the three ortho-fluorine atoms. The multiplicity will depend on the relative magnitudes of the through-bond and through-space coupling constants. The precise chemical shift value will provide a quantitative measure of the electronic environment at the phosphorus nucleus, reflecting the combined inductive and steric effects of the ortho-fluorine substituents. A comparison of this value with that of triphenylphosphine and other substituted phosphines will offer valuable insights into the electronic nature of the P(2-FC₆H₄)₃ moiety.

Conclusion

This technical guide has provided a comprehensive framework for understanding and determining the ³¹P NMR chemical shift of this compound. By integrating theoretical principles with a detailed experimental protocol, researchers and professionals are equipped to synthesize this important ligand, acquire high-quality NMR data, and interpret the resulting spectrum in the context of its unique molecular structure. The precise determination of its ³¹P NMR chemical shift and P-F coupling constants will undoubtedly contribute to a deeper understanding of its properties and facilitate its broader application in catalysis and materials science.

References

- 1. <sup>31</sup>P-Nmr Investigations of Solvent Effects for Ligands Used in Lanthanide and Actinide Extraction Technologies - ProQuest [proquest.com]

- 2. Detailed investigations of solvent effects for ligands containing phosphorus functional groups employing 31P NMR - American Chemical Society [acs.digitellinc.com]

- 3. 31Phosphorus NMR [chem.ch.huji.ac.il]

- 4. mdpi.com [mdpi.com]

- 5. nmr.oxinst.com [nmr.oxinst.com]

- 6. A phosphine-mediated through-space exchange coupling pathway for unpaired electrons in a heterobimetallic lanthanide-transition metal complex - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Exceptionally large “through-space” nuclear spin coupling in a 2,4,6-tri(phosphanyl)–1,3,5-triphosphabenzene - Chemical Science (RSC Publishing) [pubs.rsc.org]

- 8. Exceptionally large “through-space” nuclear spin coupling in a 2,4,6-tri(phosphanyl)–1,3,5-triphosphabenzene - PMC [pmc.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

- 10. researchgate.net [researchgate.net]

- 11. epub.ub.uni-muenchen.de [epub.ub.uni-muenchen.de]

- 12. BJOC - Improving the accuracy of 31P NMR chemical shift calculations by use of scaling methods [beilstein-journals.org]

- 13. pubs.acs.org [pubs.acs.org]

- 14. rsc.org [rsc.org]

- 15. rsc.org [rsc.org]

An In-depth Technical Guide to the Solubility of Tris(2-fluorophenyl)phosphine in Organic Solvents

Introduction

Tris(2-fluorophenyl)phosphine, a fluorinated organophosphorus compound, is a crystalline solid at ambient temperature.[1][2] With the molecular formula C₁₈H₁₂F₃P and a molecular weight of 316.26 g/mol , it is a key building block and ligand in various chemical transformations.[1][3] The strategic placement of fluorine atoms on the phenyl rings significantly influences its electronic properties, rendering it a valuable asset in coordination chemistry and catalysis.[3] A comprehensive understanding of its solubility in organic solvents is paramount for its effective utilization in synthesis, catalysis, and materials science, enabling researchers to design robust experimental protocols and optimize reaction conditions.

This guide provides a detailed exploration of the solubility characteristics of this compound, offering insights into its behavior in a range of organic solvents. We will delve into the theoretical underpinnings of its solubility, present a qualitative summary of its expected solubility based on related compounds, and provide a detailed experimental protocol for the precise determination of its solubility. Furthermore, this document will address the critical aspects of handling and storage of this potentially air-sensitive compound.

Physicochemical Properties

A foundational understanding of the physicochemical properties of this compound is essential for predicting and interpreting its solubility behavior.

| Property | Value | Reference |

| CAS Number | 84350-73-2 | [3] |

| Molecular Formula | C₁₈H₁₂F₃P | [1] |

| Molecular Weight | 316.26 g/mol | [3] |

| Appearance | White to light yellow solid | [3] |

| Melting Point | Not explicitly available for the 2-fluoro isomer. The related Tris(4-fluorophenyl)phosphine has a melting point of 79-83 °C. |

Theoretical Framework for Solubility

The solubility of a solid in a liquid is governed by the principle of "like dissolves like," which is a reflection of the intermolecular forces between the solute and the solvent. For this compound, a triarylphosphine, its solubility is influenced by a combination of factors including its molecular structure, polarity, and the nature of the organic solvent.

The presence of the three phenyl rings imparts a significant nonpolar character to the molecule. However, the highly electronegative fluorine atoms introduce polarity. The position of the fluorine atoms (ortho in this case) can also influence the molecule's overall dipole moment and its ability to interact with solvent molecules.

Predicting the precise solubility of organophosphorus compounds can be complex. However, computational methods, such as those employing Abraham descriptors, can provide valuable estimations of partition coefficients and solubilities in various solvents.[4] These models take into account various molecular descriptors to predict the compound's behavior in different solvent environments.

Qualitative Solubility Profile

Triphenylphosphine (CAS: 603-35-0) , the non-fluorinated parent compound, is known to be soluble in a variety of organic solvents, including:

Given the structural similarity, it is highly probable that This compound will exhibit good solubility in common nonpolar to moderately polar aprotic organic solvents. These are likely to include:

-

Aromatic Hydrocarbons: Toluene, Benzene, Xylenes

-

Chlorinated Solvents: Dichloromethane, Chloroform

-

Ethers: Tetrahydrofuran (THF), Diethyl ether

-

Polar Aprotic Solvents: Acetonitrile, Dimethylformamide (DMF), Dimethyl sulfoxide (DMSO)

Conversely, its solubility is expected to be low in highly polar protic solvents such as water and lower alcohols (e.g., methanol, ethanol). The related compound, Tris(4-fluorophenyl)phosphine, is reported to be insoluble in water.

Experimental Determination of Solubility

To obtain precise and reliable solubility data, experimental determination is essential. The following protocol outlines a gravimetric method suitable for determining the solubility of this compound, which may be air-sensitive, in various organic solvents.

Experimental Workflow Diagram

Caption: Workflow for gravimetric solubility determination.

Step-by-Step Methodology

Materials and Equipment:

-

This compound

-

Anhydrous organic solvents of interest

-

Schlenk flasks or vials with septa

-

Magnetic stirrer and stir bars

-

Constant temperature bath

-

Inert gas supply (Nitrogen or Argon)

-

Syringes and syringe filters (0.2 µm, solvent-compatible)

-

Pre-weighed vials

-

Analytical balance (readable to at least 0.1 mg)

-

Vacuum oven or high vacuum line

Procedure:

-

Preparation of Saturated Solution:

-

In a Schlenk flask, add an excess amount of this compound to a known volume of the desired organic solvent. The presence of undissolved solid is crucial to ensure saturation.

-

Seal the flask under an inert atmosphere.

-

-

Equilibration:

-

Place the flask in a constant temperature bath set to the desired temperature (e.g., 25 °C).

-

Stir the suspension vigorously for a sufficient period to ensure equilibrium is reached (typically 24-48 hours). Periodically check if the concentration of the supernatant is constant to confirm equilibrium.

-

-

Sampling and Filtration:

-

Once equilibrium is established, stop stirring and allow the solid to settle.

-

Using a syringe fitted with a 0.2 µm filter, carefully withdraw a known volume of the clear supernatant under an inert atmosphere. This is a critical step to avoid transferring any solid particles.

-

-

Solvent Evaporation:

-

Transfer the filtered aliquot to a pre-weighed vial.

-

Carefully evaporate the solvent under a stream of inert gas or in a vacuum oven at a temperature that will not cause decomposition of the solute.

-

-

Mass Determination:

-

Once the solvent is completely removed, place the vial in a desiccator to cool to room temperature.

-

Weigh the vial containing the dried solute on an analytical balance.

-

-

Solubility Calculation:

-

Calculate the mass of the dissolved this compound by subtracting the initial weight of the empty vial.

-

The solubility can then be expressed in various units, such as g/100 mL or mol/L.

-

Logical Relationship for Safe Handling

Caption: Key components for the safe handling of this compound.

Safe Handling and Storage

Triarylphosphines can be air-sensitive, and appropriate handling procedures are necessary to maintain their integrity and ensure laboratory safety.

-

Handling: It is recommended to handle this compound under an inert atmosphere, such as in a glovebox or using Schlenk line techniques, to prevent potential oxidation.[6] Standard personal protective equipment, including a lab coat, safety glasses, and gloves, should be worn.[7][8]

-

Storage: The compound should be stored in a tightly sealed container under an inert atmosphere in a cool, dry place.[8][9]

Conclusion

While quantitative solubility data for this compound in organic solvents is not extensively documented, its structural characteristics suggest good solubility in a range of common aprotic organic solvents. This guide provides a robust framework for researchers, offering a theoretical understanding of its solubility, a qualitative profile to guide solvent selection, and a detailed experimental protocol for accurate solubility determination. By following the outlined procedures and safety precautions, scientists and drug development professionals can confidently and effectively utilize this compound in their research endeavors.

References

-

From literature data on partition coefficients and in some cases solubilities in nonaqueous solvents we have been able to determine Abraham descriptors for several series of organophosphorus compounds including the dialkyl- and diaryl-phosphates (dialkylphosphoric acids), trialkyl- and triphenyl-phosphates, dialkylphosphinic acids and diphenylphosphinic acid, trialkyl- and triaryl-phosphine oxides, and dialkylphosphites and triarylphosphines. ([Link])

-

Structure-activity predictions of properties of organophosphorus pesticides and chemical agents important for optical detection. Master`s thesis. ([Link])

-

Triarylphosphines substituted with carboxylic and trifluoromethlyl groups have been prepared by the hydrolysis of trifluoromethyl groups using fuming sulfuric acid and boric acid. ([Link])

-

Safety Data Sheet: Triphenylphosphine - Carl ROTH. ([Link])

-

Calculation of Lipophilicity of Organophosphate Pesticides Using Density Functional Theory. ([Link])

-

SOLUBILITY DETERMINATION IN DRUG DISCOVERY AND DEVELOPMENT. ([Link])

-

Preparation of carboxylic arylphosphines by hydrolysis of the trifluoromethyl group. ([Link])

-

Solubility of Triphenylphosphane. ([Link])

-

The manipulation of air-sensitive compounds. ([Link])

- Method for determining solubility of a chemical compound. ()

-

TRIPHENYL PHOSPHINE EXTRA PURE MSDS CAS No - Loba Chemie. ([Link])

-

Editorial: Guidelines for the Measurement of Solid–Liquid Solubility Data at Atmospheric Pressure. ([Link])

-

Working with air and moisture sensitive compounds. ([Link])

-

Physics-based solubility prediction for organic molecules. ([Link])

-

Solvent-free photochemical decomposition of sulfur hexafluoride by phosphines: formation of difluorophosphoranes as versatile fluorination reagents. ([Link])

-

Biomimetic Chromatography as a High-Throughput Tool for Screening Bioaccumulation and Acute Aquatic Toxicity of Pesticides. ([Link])

-

Fluoride catalyzed P–aryl-coupling—a mild approach to functionalized arylphosphines. ([Link])

-

Solubilities of Triphenylphosphine in Ethanol, 2Propanol, Acetone, Benzene, and Toluene. ([Link])

-

Chemical Properties of Phosphine, triphenyl- (CAS 603-35-0). ([Link])

-

Fluorination Effects in XPhos Gold(I) Fluorothiolates. ([Link])

Sources

- 1. cymitquimica.com [cymitquimica.com]

- 2. This compound | 84350-73-2 | Benchchem [benchchem.com]

- 3. cymitquimica.com [cymitquimica.com]

- 4. Descriptors for the Prediction of Partition Coefficients and Solubilities of Organophosphorus Compounds - PMC [pmc.ncbi.nlm.nih.gov]

- 5. solubilityofthings.com [solubilityofthings.com]

- 6. neilsonlab.colostate.edu [neilsonlab.colostate.edu]

- 7. store.apolloscientific.co.uk [store.apolloscientific.co.uk]

- 8. carlroth.com:443 [carlroth.com:443]

- 9. lobachemie.com [lobachemie.com]

Unlocking New Reactivities: A Guide to the Electronic Properties of ortho-Fluorinated Phosphine Ligands

An In-Depth Technical Guide:

Abstract

In the landscape of homogeneous catalysis, the rational design of ligands is paramount to controlling the activity, selectivity, and stability of metal complexes. Phosphine ligands have long been a cornerstone of this field, offering a remarkable degree of tunability. The introduction of fluorine atoms onto the phosphine scaffold, particularly at the ortho-position of an aryl substituent, imparts a unique and powerful combination of electronic and steric effects. This guide provides a comprehensive exploration of the electronic properties of ortho-fluorinated phosphine ligands, detailing the fundamental principles, characterization methodologies, and catalytic implications for researchers and drug development professionals. We will delve into the causality behind experimental choices and present self-validating protocols to ensure scientific integrity.

Introduction: The Subtle Power of Fluorine in Ligand Design

Phosphine ligands (PR₃) are ubiquitous in catalysis due to the ease with which their steric and electronic properties can be modified by varying the R groups.[1][2] These properties dictate the ligand's interaction with a metal center, influencing everything from reaction rates to product distributions. The electronic nature of a phosphine is a delicate balance of two primary interactions:

-

σ-donation: The lone pair of electrons on the phosphorus atom donates into an empty d-orbital of the metal.

-

π-acceptance (backbonding): The metal donates electron density from a filled d-orbital back into an empty σ* anti-bonding orbital of a P–R bond.[2]

Electron-donating groups (like alkyls) on the phosphorus enhance σ-donation, making the ligand more "electron-rich." Conversely, electron-withdrawing groups decrease σ-donation and can enhance π-acceptance, making the ligand "electron-poor."[1][2]

Fluorine, the most electronegative element, serves as a potent electron-withdrawing group when incorporated into a ligand framework.[3] This property is often exploited to create highly electron-deficient, weakly coordinating ligands that can stabilize reactive cationic metal species or promote challenging reductive elimination steps in catalytic cycles. While fluorination anywhere on the ligand has a significant electronic impact, placing the fluorine atom at the ortho-position of an aryl ring introduces a layer of complexity and opportunity that goes beyond simple induction. These ligands not only feature a strongly modified electronic character but also exhibit unique through-space interactions and steric profiles that can profoundly influence catalytic outcomes.[4][5]

Quantifying the Electronic Influence: Key Characterization Techniques

To rationally design catalysts, we must first quantitatively understand the electronic properties of the ligands. Several robust experimental and computational techniques are employed for this purpose.

Infrared Spectroscopy: The Tolman Electronic Parameter (TEP)

One of the most established methods for quantifying the net electron-donating ability of a phosphine ligand is the Tolman Electronic Parameter (TEP).[6][7]

Causality Behind the Method: The TEP is determined by measuring the frequency of the A₁ symmetric C-O vibrational mode (ν(CO)) of a nickel complex, LNi(CO)₃, using infrared (IR) spectroscopy.[6][7] The underlying principle is that the phosphine ligand (L) and the three carbonyl (CO) ligands are in electronic competition for the metal's d-electrons.

-

A stronger σ-donating (more electron-rich) phosphine increases the electron density on the nickel center.

-

This increased electron density is then delocalized via π-backbonding into the π* anti-bonding orbitals of the CO ligands.[8]

-

Populating these CO π* orbitals weakens the C≡O triple bond, resulting in a lower ν(CO) stretching frequency.

-

Conversely, a weaker σ-donating (more electron-poor) ligand, such as a fluorinated phosphine, leads to less backbonding and a higher ν(CO) stretching frequency.[2][8]

Therefore, the TEP, expressed in wavenumbers (cm⁻¹), provides a direct, albeit relative, measure of the ligand's net donor capacity. A higher TEP value corresponds to a more electron-withdrawing phosphine.

Caption: Workflow for ¹J(P-Se) Measurement.

For ortho-fluorinated phosphines, ¹⁹F and ³¹P NMR are invaluable not only for characterization but also for probing through-space interactions. The observation of a significant through-space coupling constant (J(P-F)) can indicate a close spatial relationship between the phosphorus lone pair and the ortho-fluorine atom, which may influence the ligand's conformational preferences and coordination chemistry. [9][10]

Electrochemistry and Computational Chemistry

-

Cyclic Voltammetry (CV): By measuring the oxidation or reduction potentials of metal complexes bearing different phosphine ligands, CV can provide a quantitative scale of how a ligand's electronics affect the metal center's redox properties. An electron-withdrawing fluorinated ligand will make the metal center more difficult to oxidize (a more positive potential) compared to an electron-donating ligand. [11][12]* Density Functional Theory (DFT): Computational methods are essential for corroborating experimental data and providing deeper mechanistic insight. DFT calculations can be used to determine properties like the molecular electrostatic potential (MEP) at the phosphorus lone pair, natural bond orbital (NBO) charges, and the energies of frontier molecular orbitals, all of which help to build a complete picture of the ligand's electronic character. [13][14]

The Distinctive Nature of the ortho-Fluoro Substituent

Placing a fluorine atom at the ortho-position creates effects that transcend simple through-bond induction.

-

Enhanced Inductive Effect: The proximity of the highly electronegative fluorine to the phosphorus center maximizes the electron-withdrawing inductive effect.

-

Through-Space Interactions: The close proximity of the fluorine and phosphorus atoms can lead to direct through-space electronic interactions. This can influence the orientation of the aryl ring relative to the phosphorus lone pair, effectively creating a specific and rigidified steric profile around the metal center.

-

Potential for M-F Interaction: In some cases, the ortho-fluorine can engage in weak, non-covalent interactions with the metal center or even participate directly in bond activation events, a phenomenon well-documented in C-H functionalization catalysis. [5]4. Steric Profile: While fluorine is relatively small, its placement at the ortho-position contributes to the ligand's overall steric bulk, often quantified by the Tolman cone angle or percent buried volume (%Vbur). [4][15]This can be crucial for creating a well-defined coordination sphere that promotes selective catalysis.

The combination of these factors makes ortho-fluorinated phosphines a distinct class of ligands, often exhibiting behavior that cannot be predicted by simply extrapolating from their meta- or para-fluorinated isomers.

| Ligand Example | TEP (ν(CO) in cm⁻¹) | ¹J(P-Se) (Hz) | Primary Electronic Effect |

| PPh₃ (Triphenylphosphine) | 2068.9 | ~735 | Baseline (Weak π-acceptor) |

| P(p-FC₆H₄)₃ (tris(para-fluorophenyl)phosphine) | 2071.3 | ~750 | Moderate Inductive Withdrawal |

| P(o-FC₆H₄)₃ (tris(ortho-fluorophenyl)phosphine) | 2085.3 | ~780 | Strong Inductive + Through-Space Effects |

| (Note: Values are representative and can vary slightly with experimental conditions.) |

Applications in Homogeneous Catalysis

The unique electronic properties of ortho-fluorinated phosphine ligands make them highly effective in specific catalytic applications.

-

Gold-Catalyzed Reactions: The strong electron-withdrawing nature of these ligands enhances the electrophilicity and Lewis acidity of the gold(I) center. This is highly beneficial for activating alkynes and allenes toward nucleophilic attack. For instance, gold complexes of bulky, electron-deficient ortho-trifluoromethylphenyl phosphines have shown superior activity in cycloisomerization reactions compared to non-fluorinated analogues. [4][15][16]* Cross-Coupling Reactions: In catalytic cycles like Suzuki or Buchwald-Hartwig coupling, the rate-limiting step can be the reductive elimination to form the C-C or C-N bond. Electron-poor ligands can accelerate this step by destabilizing the metal-product intermediate.

-

C-H and C-F Functionalization: The ability of ortho-fluorine substituents to direct C-H activation or participate in C-F activation pathways is an emerging area of research. [5][17]The defined steric and electronic environment created by these ligands can provide the selectivity needed for these challenging transformations.

Detailed Experimental Protocols

Scientific integrity requires reproducible and self-validating methodologies.

Protocol 1: TEP Measurement via IR Spectroscopy

-

Objective: To determine the TEP of a novel phosphine ligand (L).

-

Materials: Schlenk line, IR-grade dichloromethane (DCM), Ni(CO)₄ (EXTREME CAUTION: Highly toxic), the phosphine ligand (L), PPh₃ (as a standard), gas-tight IR cell.

-

Procedure:

-

Standard Validation: Prepare a ~0.1 M solution of PPh₃ in DCM under an inert atmosphere. Carefully add a stoichiometric equivalent of Ni(CO)₄.

-

Allow the reaction PPh₃ + Ni(CO)₄ → (PPh₃)Ni(CO)₃ + CO to proceed for 10 minutes.

-

Transfer the solution to the IR cell and acquire the spectrum. The A₁ symmetric ν(CO) band should appear at 2068.9 ± 0.5 cm⁻¹. This validates the setup and reagents.

-

Sample Measurement: Following the same procedure, prepare a solution of the test ligand (L) and react it with Ni(CO)₄.

-

Acquire the IR spectrum. The frequency of the most intense, highest-energy ν(CO) band is the TEP value for ligand L.

-

-

Causality Note: Using PPh₃ as a standard is a critical self-validating step. If the value for the standard is incorrect, it points to issues with solvent purity, reagent integrity, or instrument calibration.

Protocol 2: ¹J(P-Se) Measurement via ³¹P NMR

-

Objective: To determine the ¹J(P-Se) of a novel phosphine ligand (L).

-

Materials: NMR tubes, deuterated chloroform (CDCl₃), elemental selenium (grey powder), the phosphine ligand (L).

-

Procedure:

-

Dissolve ~20 mg of the phosphine ligand (L) in ~0.6 mL of CDCl₃ in a vial.

-

Add a 1.5-fold molar excess of grey selenium powder.

-

Stir the mixture at room temperature. Monitor the reaction's progress by taking aliquots for ³¹P NMR until the starting phosphine signal is completely gone, replaced by a new downfield signal corresponding to the phosphine selenide. The reaction may require gentle heating.

-

Filter the solution through a small plug of celite or cotton into an NMR tube to remove excess selenium.

-

Acquire a quantitative ³¹P{¹H} NMR spectrum. Ensure high resolution and a good signal-to-noise ratio.

-

Zoom in on the phosphine selenide peak. You will observe small "satellite" peaks flanking the main peak. These arise from coupling to the naturally abundant ⁷⁷Se isotope (7.6% abundance).

-

The separation between these two satellite peaks, measured in Hz, is the ¹J(P-Se) coupling constant.

-

-

Trustworthiness Note: The complete consumption of the starting phosphine, confirmed by NMR, is essential for ensuring the measured coupling constant corresponds only to the desired selenide species.

Conclusion